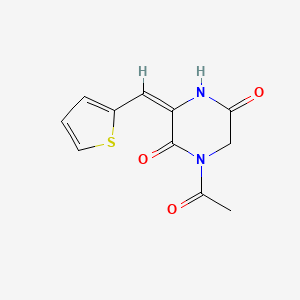

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione

Description

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione is a heterocyclic compound featuring a pyrazinedione core substituted with an acetyl group at position 1 and a 2-thienylmethylene group at position 2. This compound belongs to the class of piperazine-2,5-dione derivatives, which are known for their structural versatility and applications in medicinal chemistry, particularly as intermediates for bioactive molecules or conjugated systems.

Synthesis typically involves condensation reactions between 1,4-diacetylpiperazine-2,5-dione and 2-thiophenecarboxaldehyde in the presence of a base like triethylamine (TEA) under mild conditions (room temperature, 12 hours), followed by recrystallization from ethanol .

Properties

IUPAC Name |

(3E)-1-acetyl-3-(thiophen-2-ylmethylidene)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-7(14)13-6-10(15)12-9(11(13)16)5-8-3-2-4-17-8/h2-5H,6H2,1H3,(H,12,15)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFAGYBUTGLAFS-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC(=CC2=CC=CS2)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(=O)N/C(=C/C2=CC=CS2)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of 1-acetyl-2,5-pyrazinedione with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thienylmethylene moiety to a thienylmethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the pyrazinedione core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thienylmethyl derivatives.

Substitution: Various substituted pyrazinedione derivatives depending on the reagents used.

Scientific Research Applications

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Trends

4-Dimethylaminobenzylidene derivatives exhibit enhanced conjugation, as evidenced by UV-Vis redshift (λmax ~400 nm), making them suitable for optoelectronic applications .

Synthetic Efficiency: Reactions with heteroaromatic aldehydes (e.g., thiophene derivatives) generally proceed at room temperature, while aryl aldehydes with bulky substituents may require reflux conditions . Yields for thienyl-substituted derivatives (~60–70%) are comparable to those of nitro- or cyano-substituted analogs, suggesting minimal steric hindrance from the thienyl group .

Physicochemical Properties: Melting Points: Thienyl derivatives (e.g., ~243–246°C for 11a) exhibit higher thermal stability than purely aliphatic analogs, likely due to π-π stacking interactions . Solubility: The acetyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas nitro or cyano substituents reduce solubility in aqueous media .

Biological Activity

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione is a synthetic compound belonging to the class of pyrazinediones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C11H10N2O4

- Molar Mass : 234.21 g/mol

- CAS Number : 155527-38-1

Structure

The compound features a tetrahydro-pyrazinedione core with an acetyl group and a thienylmethylene substituent, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazinediones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Antioxidant Activity

Another significant aspect of this compound is its antioxidant activity. Studies have indicated that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.

| Test System | IC50 (µg/mL) |

|---|---|

| DPPH Assay | 15.0 |

| ABTS Assay | 12.5 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results suggest that it has a moderate cytotoxic effect on cancer cell lines while exhibiting lower toxicity on normal cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 25.0 |

| MCF-7 (Breast Cancer) | 30.0 |

| A549 (Lung Cancer) | 28.0 |

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Free Radical Scavenging : The thienylmethylene moiety contributes to its ability to donate electrons and neutralize free radicals.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.